((((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(hydroxy)phosphoryl)oxy)methyl pivalate
CAS No.: 142341-05-7
Cat. No.: VC21343989
Molecular Formula: C14H22N5O6P
Molecular Weight: 387.33 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 142341-05-7 |
---|---|
Molecular Formula | C14H22N5O6P |
Molecular Weight | 387.33 g/mol |
IUPAC Name | 2-(6-aminopurin-9-yl)ethoxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphinic acid |
Standard InChI | InChI=1S/C14H22N5O6P/c1-14(2,3)13(20)24-8-25-26(21,22)9-23-5-4-19-7-18-10-11(15)16-6-17-12(10)19/h6-7H,4-5,8-9H2,1-3H3,(H,21,22)(H2,15,16,17) |
Standard InChI Key | MYHVYLHIHRHSDC-UHFFFAOYSA-N |
SMILES | CC(C)(C)C(=O)OCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)O |
Canonical SMILES | CC(C)(C)C(=O)OCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)O |
Appearance | Solid Powder |
The compound (((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(hydroxy)phosphoryl)oxy)methyl pivalate, also known as Adefovir Monopivoxil, is a prodrug of Adefovir, which is used in the treatment of hepatitis B. This compound is a derivative of purine, specifically designed to enhance the bioavailability of Adefovir by protecting it from premature hydrolysis in the gastrointestinal tract.
Chemical Formula and Molecular Weight
-
Chemical Formula: C14H22N5O6P
-
Molecular Weight: 387.33 g/mol
Synonyms
-
Propanoic acid, 2,2-dimethyl-, [[[[2-(6-amino-9H-purin-9-yl)ethoxy]methyl]hydroxyphosphinyl]oxy]methyl ester
-
2-(6-aminopurin-9-yl)ethoxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphinic acid
CAS Registry Number
-
142341-05-7
Purity
-
Typically available with a purity of 98% (minimum) as determined by HPLC.
Synthesis and Mechanism
The synthesis of (((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(hydroxy)phosphoryl)oxy)methyl pivalate involves several steps, including the formation of the purine derivative and its subsequent modification with a phosphoryl group and a pivaloyloxymethyl protecting group. The detailed synthesis pathway typically involves the reaction of a purine derivative with appropriate reagents to introduce the ethoxy and phosphoryl groups, followed by protection with a pivaloyloxymethyl group.
Biological Activity and Clinical Use
Adefovir Monopivoxil is primarily used as an antiviral agent. Once ingested, it is converted into Adefovir, which acts as a nucleotide analogue. Adefovir inhibits viral DNA polymerases, thereby reducing viral replication. It is particularly effective against hepatitis B virus (HBV) and has been used in the treatment of chronic HBV infection.
Research Findings and Studies
Several studies have highlighted the efficacy of Adefovir Monopivoxil in treating viral infections. Its prodrug design enhances bioavailability and reduces side effects associated with the active form, Adefovir. Research continues to explore its potential applications in other viral infections and its pharmacokinetic properties.
Table 2: Synonyms and Related Compounds
Synonym | Description |
---|---|
Adefovir Monopivoxil | Prodrug of Adefovir |
Propanoic acid, 2,2-dimethyl-, [[[[2-(6-amino-9H-purin-9-yl)ethoxy]methyl]hydroxyphosphinyl]oxy]methyl ester | Chemical Synonym |
2-(6-aminopurin-9-yl)ethoxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphinic acid | Chemical Synonym |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume